N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Historical Development of Indolylglyoxylamides Research
The exploration of indolylglyoxylamide derivatives began in earnest during the late 20th century, driven by the discovery of their potential as microtubule-targeting agents. Early studies focused on indole-3-glyoxylamide scaffolds, which demonstrated inhibitory effects on tubulin polymerization—a mechanism critical for anticancer drug development. These compounds gained recognition for their ability to destabilize microtubules, thereby disrupting cell division in cancer cells.
By the 2000s, researchers began systematically modifying the indolylglyoxylamide core to enhance potency and bioavailability. A pivotal shift occurred with the introduction of saturated moieties and reduced aromaticity, which improved metabolic stability while retaining tubulin-binding activity. This era also saw the emergence of indibulin (D-24851), a clinical candidate derived from indole-3-glyoxylamide, which exhibited nanomolar cytotoxicity against ovarian, glioblastoma, and pancreatic cancer cell lines. The structural flexibility of the glyoxylamide group allowed for diverse substitutions, enabling fine-tuning of pharmacological properties.
Structural Classification and Nomenclature
Indolylglyoxylamides are characterized by a central indole ring conjugated to a glyoxylamide moiety (-CO-CONR2). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature follows a systematic approach:
- Indole numbering : Positions on the indole nucleus are numbered starting from the nitrogen atom.
- Glyoxylamide attachment : The glyoxylamide group is denoted as a substituent at the indole’s 3-position.
- Substituent specification : Alkyl or aryl groups on the amide nitrogen are listed as N-alkyl/aryl prefixes.
For N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (PubChem CID: 2989772), the name reflects:
- A methyl group at the indole’s 2-position
- A glyoxylamide group (-CO-CONHCH3) at the 3-position
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| Key Functional Groups | Indole, glyoxylamide, N-methyl |
The planar indole nucleus facilitates π-π stacking interactions with biological targets, while the glyoxylamide moiety participates in hydrogen bonding. Methyl substitutions at the indole’s 2-position and the amide nitrogen modulate electronic effects and steric bulk, influencing target affinity.
N-Methyl-2-(2-Methyl-1H-Indol-3-yl)-2-Oxoacetamide in the Context of Indolylglyoxylamide Research
This compound exemplifies strategic modifications to optimize indolylglyoxylamide pharmacology:
- Methylation effects :
Synthetic accessibility :
Comparative analysis :
Derivative Tubulin IC50 (μM) LogP Indibulin 0.12 3.1 N-Methyl analog Not reported 1.8*
While direct cytotoxic data for this specific analog remain unpublished, structural analogs demonstrate that methyl substitutions balance lipophilicity and target engagement. The compound’s relatively low molecular weight (216.24 g/mol) aligns with Lipinski’s rules, suggesting favorable oral bioavailability potential.
Properties
IUPAC Name |
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(11(15)12(16)13-2)8-5-3-4-6-9(8)14-7/h3-6,14H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVJHMJQUDFREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors are sometimes used to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxoacetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Electrophilic Substitution on the Indole Ring
The electron-rich indole ring undergoes electrophilic substitution preferentially at the 5- and 6-positions.
Nucleophilic Reactions at the Carbonyl Group
The α-ketoamide group reacts with nucleophiles such as Grignard reagents or amines.
Reduction Reactions
The carbonyl groups are susceptible to reduction, producing alcohol or amine derivatives.
Oxidation Reactions
Controlled oxidation modifies the indole ring or methyl groups.
Functionalization at the Amide Nitrogen
The N-methyl group can undergo further alkylation or acylation under specific conditions.
Key Mechanistic Insights:
-
Steric Effects : The N-methyl group hinders nucleophilic attack at the amide carbonyl, favoring reactions at the indole ring or α-keto position .
-
Electronic Effects : Electron-donating methyl groups on the indole direct electrophilic substitution to the 5- and 6-positions via resonance stabilization .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance alkylation yields by stabilizing transition states .
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's unique structure allows for the formation of derivatives that may possess enhanced properties or activities.
Reagent in Organic Chemistry:
This compound is also employed as a reagent in organic synthesis, facilitating the development of new materials and compounds. Its reactivity makes it suitable for generating derivatives that can be tailored for specific applications in research and industry.
Biological Applications
Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
Anticancer Properties:
The compound has been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast and liver cancers. For instance, one study reported that derivatives of similar indole compounds demonstrated potent anti-proliferative effects against HepG2 (liver cancer) cells, indicating a promising avenue for cancer treatment .
Anti-inflammatory Effects:
this compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Medicinal Applications
Therapeutic Potential:
The compound is being explored for its therapeutic potential across various diseases. Its interactions with specific molecular targets suggest it may play a role in modulating pathways associated with disease progression, making it a candidate for drug development .
Case Studies:
Recent studies have highlighted the efficacy of similar indole derivatives in clinical settings. For example, one research initiative focused on synthesizing N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl derivatives and evaluating their cytotoxicity against human cancer cell lines. The findings indicated significant anti-proliferative activity, particularly against HepG2 cells .
Mechanism of Action
The mechanism of action of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and Analogues
Key Observations :
- Adamantane derivatives (e.g., compound 5r ) exhibit significantly higher molecular weights and lipophilicity, correlating with enhanced cytotoxic activity (IC₅₀ = 10.56 µM in HepG2 cells).
- Aromatic substituents (e.g., dimethoxyphenethyl ) may enhance π-π stacking interactions with biological targets.
Key Insights :
- Adamantane derivatives demonstrate the highest anti-cancer potency , attributed to their bulky hydrophobic groups enhancing target binding .
- The target compound’s methyl group may limit activity compared to bulkier substituents but offers synthetic simplicity.
Physicochemical and Analytical Data
Biological Activity
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole family. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, while also discussing its mechanisms of action and relevant research findings.
Overview of Biological Activities
This compound has been investigated for various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : It has been evaluated for its effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Research indicates potential in modulating inflammatory responses.
Anticancer Activity
The anticancer properties of this compound have been particularly highlighted in studies focusing on solid tumors, such as colon and lung cancers.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Apoptotic Pathways : The compound induces apoptosis through caspase-dependent pathways, particularly involving caspase-8 .
Case Studies
A notable study evaluated the compound's effects on human tumor cell lines, including HT29 (colon carcinoma) and H460 (lung carcinoma). The results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon) | 15.4 | Induces apoptosis via caspase activation |
| H460 (Lung) | 12.8 | Inhibits tubulin polymerization |
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Preliminary findings suggest that the compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
The antimicrobial activity is thought to stem from:
- Disruption of Bacterial Cell Membranes : Leading to increased permeability and cell lysis.
- Inhibition of Key Enzymatic Pathways : Involved in bacterial metabolism.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It may modulate inflammatory cytokines and reduce oxidative stress.
Research Findings
Studies indicate that treatment with this compound can lead to a decrease in pro-inflammatory markers such as TNF-alpha and IL-6, suggesting its role in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves a multi-step route starting with indole derivatives. Key steps include:
- Indole core functionalization : Alkylation or acylation at the 3-position of 2-methylindole using reagents like oxalyl chloride or methyl oxalyl chloride.
- Amide coupling : Reaction with methylamine under Schotten-Baumann conditions (e.g., using dichloromethane as a solvent and triethylamine as a base at 0–5°C).
- Optimization parameters : Temperature control (e.g., 0–25°C), solvent selection (polar aprotic solvents like DMF improve solubility), and catalyst use (e.g., DMAP for acylation). Yield improvements (~60–75%) are achieved via TLC monitoring and column chromatography purification .
Q. How is the structural integrity of this compound confirmed experimentally?
- Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm indole proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm) and carbonyl groups (δ ~165–175 ppm).
- IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (e.g., m/z 243.10 for CHNO).
- X-ray crystallography : For unambiguous confirmation (if crystalline), using SHELX software for refinement .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Answer : Standard assays include:
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cell viability reduction.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?
- Answer : Systematic modifications and testing:
- Substituent variation : Replace the N-methyl group with cyclopropyl (as in ) or fluorobenzyl ( ) to assess steric/electronic effects.
- Indole substitution : Introduce halogens (e.g., 5-Cl in ) to enhance binding affinity.
- Pharmacokinetic profiling : Measure logP (octanol-water partition) to balance solubility and membrane permeability. Use HPLC to track metabolic stability in liver microsomes .
Q. How to resolve contradictions in reported biological activities across experimental models?
- Answer : Standardize protocols and validate hypotheses:
- Assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hours).
- Model selection : Compare 2D monolayers vs. 3D spheroids for tumor penetration studies.
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., if activity is linked to serotonin receptors or kinase pathways) .
Q. What computational strategies predict pharmacokinetic properties and toxicity risks?
- Answer : Leverage in silico tools:
- ADMET prediction : SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions.
- Molecular docking : AutoDock Vina to simulate binding to targets like 5-HT receptors (indole derivatives often modulate serotonin pathways).
- Toxicity alerts : Derek Nexus to flag hepatotoxicity or mutagenicity risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Answer : Methodological adjustments:
- Solubility testing : Use biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO.
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV monitoring.
- Counteract oxidation : Add antioxidants (e.g., ascorbic acid) to formulations if instability is pH-dependent .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
